molecular formula C19H12N2O4 B5648246 (4-Oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate CAS No. 5677-21-4

(4-Oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate

Cat. No.: B5648246
CAS No.: 5677-21-4
M. Wt: 332.3 g/mol
InChI Key: KQYTZCTXRMUNNS-UHFFFAOYSA-N
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Description

(4-Oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate is a heterocyclic compound that combines the structural motifs of quinazoline and furan. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate typically involves the condensation of 2-phenylquinazolin-4-one with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anticancer agent, particularly against certain types of tumors.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation. It is also explored for its potential use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as 2-phenylquinazolin-4-one and 4-quinazolinol share structural similarities with (4-Oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,3-dione are structurally related to the furan moiety of the compound.

Uniqueness

This compound is unique due to its combination of quinazoline and furan structures, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.

Properties

IUPAC Name

(4-oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-18-14-9-4-5-10-15(14)20-17(13-7-2-1-3-8-13)21(18)25-19(23)16-11-6-12-24-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYTZCTXRMUNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972217
Record name 3-[(Furan-2-carbonyl)oxy]-2-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5677-21-4
Record name 3-[(Furan-2-carbonyl)oxy]-2-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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